3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a benzo[d]isoxazole core linked to a piperidine ring via an acetyl group. The piperidine moiety is further substituted with a pyrazine-2-carbonitrile group through an ether linkage. This structure combines multiple pharmacophores, including the benzo[d]isoxazole (known for its bioactivity in central nervous system targets) and pyrazine-carbonitrile (implicated in kinase inhibition and metabolic stability) .
Properties
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-11-16-19(22-8-7-21-16)26-13-4-3-9-24(12-13)18(25)10-15-14-5-1-2-6-17(14)27-23-15/h1-2,5-8,13H,3-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJBNDJAYRCFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.427 g/mol. The compound features several functional groups, including a benzo[d]isoxazole moiety, which is known for its pharmacological properties. The structure can be broken down into key components:
- Benzo[d]isoxazole : Contributes to the compound's ability to interact with biological targets.
- Piperidine ring : Enhances the compound's solubility and bioavailability.
- Pyrazine and carbonitrile groups : May influence the compound's reactivity and binding affinity towards specific enzymes or receptors.
The biological activity of 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is primarily attributed to its interaction with various molecular targets, such as:
- Enzymes : The benzo[d]isoxazole moiety can inhibit enzyme activity by binding to their active sites.
- Receptors : The quinazolinone core can modulate receptor functions, influencing downstream signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzo[d]isoxazole exhibit selective antibacterial properties against Gram-positive bacteria like Bacillus subtilis and antifungal properties against Candida albicans .
- Anticancer Activity : Some derivatives show cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, certain compounds demonstrate lower toxicity towards normal cells compared to cancer cells, suggesting potential as anticancer agents .
- Neuroprotective Effects : Research on related compounds indicates potential neuroprotective properties, particularly as inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
- Modifications in the piperidine ring can significantly affect both efficacy and selectivity against specific targets .
Study 1: Antimicrobial Screening
A study screened various derivatives for antimicrobial activity against model strains. The results indicated that only a few compounds exhibited significant activity, with minimal inhibitory concentrations (MIC) reported in Table 1 below.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Active against Bacillus subtilis |
| Compound B | 64 | Active against Candida albicans |
| Compound C | 128 | No significant activity |
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity, several derivatives were tested on cancer cell lines. Results showed varying degrees of cytotoxicity, with some compounds selectively targeting cancer cells while sparing normal cells.
| Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) |
|---|---|---|
| MCF-7 | 5 | 10 |
| A549 | 8 | 15 |
| PC3 | 6 | 12 |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Replacement of benzo[d]isoxazole with 3,5-dimethylisoxazole () reduces aromaticity and may lower binding affinity to CNS targets but improve pharmacokinetic properties.
- Metabolic Stability : Thiadiazole derivatives () exhibit enhanced stability due to sulfur’s electron-withdrawing effects, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
